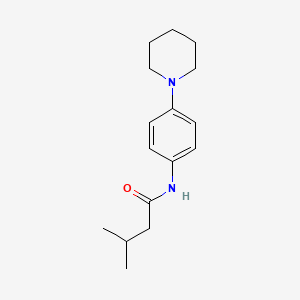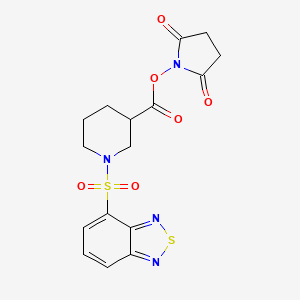![molecular formula C16H8Cl3F3N2O2 B2912539 6,8-Dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one CAS No. 400088-43-9](/img/structure/B2912539.png)
6,8-Dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one, commonly referred to as 6,8-DCQ, is a heterocyclic compound with a wide range of applications in scientific research. 6,8-DCQ is an important synthetic intermediate and has been used in the synthesis of various pharmaceuticals and agrochemicals. Due to its unique chemical structure, 6,8-DCQ has been studied extensively and has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, 6,8-DCQ has been used in a variety of laboratory experiments to study its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The exact mechanism of action of 6,8-DCQ is not fully understood. However, it is believed that 6,8-DCQ exerts its anti-inflammatory, anti-tumor, and anti-bacterial effects by inhibiting the activity of certain enzymes involved in signal transduction pathways. In addition, 6,8-DCQ has been found to inhibit the activity of certain transcription factors, which may play a role in its anti-inflammatory and anti-tumor activities.
Biochemical and Physiological Effects
6,8-DCQ has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that 6,8-DCQ can inhibit the activity of certain enzymes involved in signal transduction pathways, which may explain its anti-inflammatory, anti-tumor, and anti-bacterial effects. In addition, 6,8-DCQ has been found to inhibit the activity of certain transcription factors, which may play a role in its anti-inflammatory and anti-tumor activities.
実験室実験の利点と制限
The use of 6,8-DCQ in laboratory experiments has several advantages. 6,8-DCQ is relatively inexpensive and can be synthesized easily in a two-step reaction. In addition, 6,8-DCQ is stable and can be stored for long periods of time. The main limitation of 6,8-DCQ is that it is not water-soluble, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for the use of 6,8-DCQ in scientific research. One potential direction is the development of new pharmaceuticals and agrochemicals based on the chemical structure of 6,8-DCQ. Additionally, further research into the mechanism of action of 6,8-DCQ and its biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, further research into the advantages and limitations of 6,8-DCQ for laboratory experiments could lead to the development of new and improved methods for utilizing 6,8-DCQ in research.
合成法
The synthesis of 6,8-DCQ is achieved through a two-step reaction. The first step involves the reaction of 4-chlorophenol and trifluoromethylbenzene to form the intermediate 5-chloro-3-(trifluoromethyl)phenol. The second step involves the reaction of the intermediate with 2-chloro-6-methoxy-1,3-benzothiazole to form 6,8-DCQ. The reaction is carried out in a suitable solvent, such as dichloromethane, at temperatures ranging from 0 to 25 degrees Celsius.
科学的研究の応用
6,8-DCQ has been studied extensively in scientific research and has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, 6,8-DCQ has been used in a variety of laboratory experiments to study its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
特性
IUPAC Name |
6,8-dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3F3N2O2/c17-9-3-1-8(2-4-9)7-26-24-14(25)11-5-10(18)6-12(19)13(11)23-15(24)16(20,21)22/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNOXWOFQYRMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON2C(=O)C3=C(C(=CC(=C3)Cl)Cl)N=C2C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2912456.png)



![2-((4-bromophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2912466.png)

![7-(1-pyrrolidinylsulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2912470.png)
![Diethyl 2-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazino}ethyl)malonate](/img/structure/B2912471.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2912474.png)
![Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2912475.png)
![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2912476.png)
![6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2912477.png)
![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2912478.png)
